molecular formula C12H14N2O4S3 B2583184 N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide CAS No. 690247-62-2

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide

Cat. No. B2583184
CAS RN: 690247-62-2
M. Wt: 346.43
InChI Key: GZVULUWLNYNYPV-UHFFFAOYSA-N
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Description

“N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C12H14N2O4S3 . It has an average mass of 346.446 Da and a monoisotopic mass of 346.011566 Da .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide , are known to act as corrosion inhibitors . They are used in industrial chemistry to prevent the deterioration of metals in corrosive environments. This application is crucial for extending the life of metal structures and components in various industries.

Organic Semiconductors

These compounds play a significant role in the development of organic semiconductors . Their unique electronic properties make them suitable for use in electronic devices, where they can provide flexibility and improved performance over traditional semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are integral to the fabrication of OFETs . They contribute to the creation of thin-film transistors that are used in display technologies, such as those found in smartphones and televisions.

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in OLEDs is another significant area of research . These compounds help in producing efficient and high-quality displays for a range of devices, from large-screen TVs to wearable technology.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been studied for their potential use as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. This broad spectrum of activity makes them valuable in drug development and therapeutic treatments.

Synthesis of Biologically Active Compounds

The synthesis of thiophene derivatives, including N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide , is a key area of research for creating biologically active compounds . These compounds are often screened for various biological activities, which can lead to the development of new drugs and treatments.

Material Science

In material science, thiophene derivatives are utilized for their unique properties in the creation of new materials . Their application ranges from conductive polymers to materials with specific optical characteristics.

Dental Anesthetics

Specific thiophene derivatives have been used as dental anesthetics in Europe . They function as voltage-gated sodium channel blockers, providing effective pain management during dental procedures.

Mechanism of Action

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVULUWLNYNYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide

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